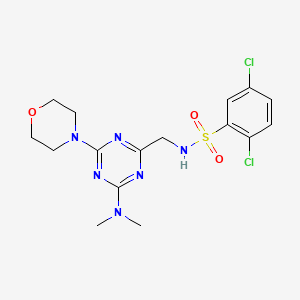

2,5-dichloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-dichloro-N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20Cl2N6O3S/c1-23(2)15-20-14(21-16(22-15)24-5-7-27-8-6-24)10-19-28(25,26)13-9-11(17)3-4-12(13)18/h3-4,9,19H,5-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRBYLTWIAHCAFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl2N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide typically involves multiple steps:

Formation of the Triazine Ring:

Sulfonamide Formation: The benzenesulfonamide moiety is prepared by reacting 2,5-dichlorobenzenesulfonyl chloride with an appropriate amine.

Coupling Reaction: The final step involves coupling the triazine derivative with the benzenesulfonamide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring and the sulfonamide group.

Oxidation and Reduction: While the compound itself is relatively stable, its derivatives can participate in oxidation and reduction reactions under specific conditions.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding sulfonic acids and amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products

Substitution: Various substituted triazine and sulfonamide derivatives.

Oxidation: Oxidized forms of the triazine ring or sulfonamide group.

Reduction: Reduced forms of the triazine ring or sulfonamide group.

Hydrolysis: Sulfonic acids and amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, useful in materials science and catalysis.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its sulfonamide group is known to interact with various biological targets, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as an antimicrobial agent. The presence of the sulfonamide group is crucial for its activity against bacterial enzymes.

Industry

In industry, the compound is used in the synthesis of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The triazine ring can interact with nucleophilic sites in proteins, leading to inhibition or modification of protein function.

Comparison with Similar Compounds

Structural Analogues of the 1,3,5-Triazine Core

Morpholino-Substituted Triazines

- 4-Chloro-N,N-diethyl-6-morpholino-1,3,5-triazine-2-amine (): This compound replaces the dimethylamino and benzenesulfonamide groups of the target with a chlorine atom and a diethylamine. Chlorine at position 4 increases electronegativity compared to dimethylamino, altering reactivity .

- 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine (): Features a chlorine at position 4 and a bulky N-methyl-N-phenyl group.

Bis-Morpholino Derivatives

- N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide Hydrochloride (): These compounds incorporate two morpholino groups on the triazine core and a urea-linked benzamide. The urea group enhances hydrogen-bonding capacity, while dual morpholino substituents increase polarity and solubility. Compared to the target’s single morpholino group, this may improve pharmacokinetics but reduce membrane permeability .

Sulfonamide/Sulfonylurea-Containing Triazines

Sulfonylurea Herbicides ()

Compounds like metsulfuron methyl ester and ethametsulfuron methyl ester feature triazine cores linked to sulfonylurea groups. These act as acetolactate synthase (ALS) inhibitors in plants. The target’s benzenesulfonamide group differs by lacking the urea bridge, which is critical for ALS binding. However, the sulfonamide’s sulfonyl group may still engage in similar electrostatic interactions, albeit with reduced potency compared to sulfonylureas .

Comparative Analysis Table

Electronic and Steric Effects

- Dimethylamino vs. Chlorine in analogs (e.g., –2) withdraws electrons, favoring nucleophilic substitution but reducing basicity.

- Morpholino Group: Enhances solubility due to its oxygen-rich structure, a feature shared with bis-morpholino derivatives .

- Sulfonamide vs. Sulfonylurea : The sulfonamide in the target lacks the urea bridge critical for ALS inhibition but retains sulfonyl-mediated hydrogen bonding, possibly redirecting biological targets .

Docking and Binding Affinity Predictions

Glide XP scoring () highlights hydrophobic enclosures and hydrogen-bonding motifs as key to binding affinity. The target’s dichlorobenzenesulfonamide may form hydrophobic interactions with aromatic residues, while the morpholino and dimethylamino groups could engage in hydrogen bonding. Compared to sulfonylureas, the absence of a urea bridge might lower affinity for ALS but improve selectivity for other enzymes .

Biological Activity

2,5-Dichloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The compound features a benzenesulfonamide backbone with a triazinyl substituent, which is known to influence its biological properties. The presence of chlorine atoms and a dimethylamino group enhances its interaction with biological targets.

Synthesis

The synthesis of this compound involves multi-step reactions starting from commercially available precursors. The key steps include:

- Formation of the triazine ring through cyclization reactions.

- Introduction of the benzenesulfonamide moiety , which is crucial for its biological activity.

Anticancer Activity

Recent studies have evaluated the anticancer potential of similar sulfonamide derivatives. For instance, compounds with benzenesulfonamide structures have shown promising results against various cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).

- IC50 Values : Some derivatives exhibited IC50 values as low as 6–7 μM against HeLa cells, indicating potent cytotoxicity .

The mechanism by which these compounds exert their anticancer effects typically involves:

- Induction of Apoptosis : Flow cytometry analyses revealed that treatment with certain derivatives led to increased early apoptotic populations and caspase activation in HeLa cells .

- Cell Cycle Arrest : The compounds were also noted to induce cell cycle arrest at the sub-G1 phase, further contributing to their anticancer efficacy.

Study 1: Anticancer Efficacy

A recent study synthesized a series of benzenesulfonamide derivatives, including those structurally related to 2,5-dichloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide. The most active compounds demonstrated:

- Cytotoxicity : Significant cytotoxicity against HeLa cells with an IC50 value of approximately 6 μM after 48 hours.

- Apoptotic Induction : Enhanced phosphatidylserine externalization indicative of early apoptosis was observed .

Study 2: Metabolic Stability

Another aspect evaluated was the metabolic stability of these compounds in human liver microsomes. The half-life () for some derivatives ranged from 9.1 to 20.3 minutes, suggesting moderate stability and potential for further development as therapeutic agents .

Comparative Analysis

The following table summarizes the biological activities and characteristics of selected related compounds:

| Compound Name | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 6 | Apoptosis induction |

| Compound B | HCT-116 | 12 | Cell cycle arrest |

| Compound C | MCF-7 | 15 | Caspase activation |

Q & A

Q. What synthetic methodologies are optimal for preparing 2,5-dichloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of triazine-sulfonamide derivatives typically involves nucleophilic substitution reactions. For example, triazine cores are functionalized via stepwise substitutions with morpholine and dimethylamine groups, followed by coupling with sulfonamide moieties. A reflux setup with ethanol/acetic acid (as in ) is common for such reactions. Optimizing reaction time (e.g., 12–24 hours) and stoichiometric ratios (e.g., 1:3 molar ratios for chalcone derivatives) can improve yields. Monitoring via TLC or HPLC is critical to track intermediate formation .

Q. How can the structural integrity and purity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze proton environments (e.g., dimethylamino protons at δ 2.2–2.4 ppm, morpholino protons at δ 3.6–3.8 ppm) .

- IR : Confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) and triazine ring vibrations (~1550 cm⁻¹) .

- Mass Spectrometry : Match molecular ion peaks (e.g., [M+H]⁺) with theoretical values.

- Elemental Analysis : Validate C, H, N, S, and Cl content within ±0.4% error .

Q. What solvent systems and crystallization conditions are suitable for isolating this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during synthesis, while ethanol/water mixtures are effective for recrystallization. For example, reports crystallization from DMF/water (1:3 ratio) to obtain pure crystals. Slow cooling (1–2°C/min) minimizes impurities .

Advanced Research Questions

Q. How does the triazine core influence the compound’s binding affinity to biological targets, and what computational tools can predict these interactions?

- Methodological Answer : The triazine ring engages in hydrogen bonding and π-π stacking with enzymes/receptors (e.g., kinases, sulfotransferases). Molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions using the compound’s InChI/SMILES (e.g., InChI=1S/C18H18N2O3S...) . MD simulations (GROMACS) assess stability over 100-ns trajectories. Free energy calculations (MM-PBSA) quantify binding affinities .

Q. What experimental designs are recommended for evaluating the compound’s biological activity in vitro and in vivo?

- Methodological Answer :

- In Vitro : Use split-plot designs () with dose-response assays (0.1–100 µM) on cell lines (e.g., HeLa, HEK293). Measure IC₅₀ values via MTT assays. Include controls (DMSO vehicle, positive inhibitors).

- In Vivo : Apply randomized block designs () with 4–6 replicates. For toxicity studies, administer doses (10–100 mg/kg) via oral gavage in rodent models. Monitor biochemical markers (ALT, AST) and histopathology .

Q. How can contradictory data on the compound’s reactivity with biological nucleophiles (e.g., glutathione) be resolved?

- Methodological Answer : Conflicting reactivity reports may arise from pH-dependent sulfonamide deprotonation. Use HPLC-MS to track adduct formation under physiological pH (7.4) vs. acidic conditions (pH 5.0). Compare kinetic data (kcat/KM) across buffer systems (PBS, Tris-HCl). Redox potential measurements (cyclic voltammetry) clarify electron-transfer pathways .

Contradictions and Mitigation Strategies

-

Synthetic Yield Variability :

Yields for triazine derivatives range from 57% () to 68% (). Contradictions arise from differing purification methods (e.g., column chromatography vs. recrystallization). Mitigation: Standardize flash chromatography (silica gel, 5% MeOH/CH₂Cl₂) . -

Biological Activity Discrepancies :

Inconsistent IC₅₀ values may reflect assay conditions (e.g., serum concentration). Recommendation: Validate results across 3+ independent labs using harmonized protocols .

Key Research Gaps

- Metabolic Stability : Limited data on hepatic CYP450 metabolism. Proposed studies: Microsomal incubations (human/rat liver microsomes) with LC-MS metabolite profiling .

- Environmental Impact : No ecotoxicology data. Follow methodologies in for assessing biodegradation and aquatic toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.